molecular formula C20H20FN3O3S B2968379 Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923848-54-8

Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2968379
CAS No.: 923848-54-8
M. Wt: 401.46
InChI Key: ZNHYASOLVWRFQJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • 4-Fluorophenyl substituent at position 5: Enhances electronic effects (electron-withdrawing) and influences molecular recognition.
  • Methyl group at position 7 and ethyl carboxylate at position 6: Modulate lipophilicity and solubility.

Such methods prioritize green chemistry principles.

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h4,6-9,15H,1,5,10H2,2-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHYASOLVWRFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis of Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps, often starting with the synthesis of the pyrido[2,3-d]pyrimidine core. This step may include condensation reactions involving appropriate precursors under controlled conditions (e.g., temperature, pressure, catalysts).

  • Functionalization: : Subsequent steps involve the functionalization of the core structure to introduce the allylthio, fluorophenyl, and ethyl ester groups. This might include halogenation, nucleophilic substitution, and esterification reactions.

  • Final Product Formation: : The final step involves purification and isolation of the desired compound, typically using techniques like chromatography and recrystallization.

Industrial Production Methods

Industrial-scale synthesis might involve similar steps but optimized for larger yields and efficiency. High-throughput screening, automated reactors, and continuous flow chemistry could be employed to streamline the process.

Chemical Reactions Analysis

  • Oxidation: : This compound can undergo oxidation reactions, potentially transforming thiol groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions might reduce nitro groups to amines or ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions could replace halogen atoms with nucleophiles like amines or thiols under basic or acidic conditions.

  • Major Products: : These reactions result in various derivatives, each potentially useful for different applications or further chemical modification.

Scientific Research Applications

  • Chemistry: : This compound can be a building block for synthesizing other heterocyclic compounds or used in studying reaction mechanisms.

  • Biology: : It might serve as a probe molecule for investigating biological pathways or enzyme activities.

  • Industry: : Industrial applications could involve its use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, either inhibiting or activating specific processes. The precise mechanism would depend on the particular application and target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Effects Reference
Target Compound 2-(allylthio), 5-(4-fluorophenyl), 7-methyl C₂₁H₂₀FN₃O₃S 413.46* Fluorine enhances electronegativity; allylthio improves reactivity and solubility. -
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-(4-hydroxyphenyl), 2-thioxo C₁₄H₁₅N₂O₃S·H₂O 330.35 Hydroxyl group increases polarity; thioxo enhances hydrogen bonding.
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate 2-(butylthio), 5-(4-methoxyphenyl) C₂₂H₂₇N₃O₄S 429.5 Butylthio increases lipophilicity; methoxy improves metabolic stability.
Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate 5-(4-isopropylphenyl), methyl carboxylate C₂₂H₂₅N₃O₄S 443.52* Isopropylphenyl adds steric bulk; methyl ester reduces solubility.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl), thiazolo-fused C₁₆H₁₄BrN₂O₃S 393.26 Bromine enables halogen bonding; thiazolo core alters ring strain.

*Calculated based on analogous structures.

Key Observations:
  • Fluorine vs.
  • Thioether Groups : Allylthio (C₃H₅S) in the target compound provides a shorter, unsaturated chain versus butylthio (C₄H₉S) in , reducing lipophilicity (predicted logP: ~3.5 vs. ~4.2) and improving aqueous solubility .
  • Carboxylate Esters : Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters (), prolonging bioavailability .

Biological Activity

Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 923853-71-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its anticancer properties and mechanisms of action.

  • Molecular Formula : C21H20FN3O3S
  • Molecular Weight : 413.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
  • Inhibition of NF-kB Pathway : The compound appears to affect the NF-kB inflammatory pathway, which is crucial in cancer progression and inflammation. By inhibiting this pathway, the compound may reduce tumor growth and metastasis.
  • Endoplasmic Reticulum (ER) Stress Pathway : The compound has been reported to influence ER stress responses, which can lead to apoptosis in cancer cells under stress conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cancer Cell Line IC50 Value (µM) Mechanism
MDA-MB-23112.12 ± 0.54Apoptosis induction
MCF-79.59 ± 0.70Inhibition of NF-kB pathway
T-47D10.10 ± 0.40ER stress response activation

These values indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines compared to standard treatments like etoposide .

Case Studies

  • Study on Breast Cancer Cells : A study conducted by Pang et al. demonstrated that derivatives similar to Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl exhibited promising anti-proliferative effects against MDA-MB-231 and MCF-7 cell lines with IC50 values in the low micromolar range. The study emphasized the compound's potential for inducing apoptosis through various cellular pathways .
  • Mechanistic Insights : Research has shown that compounds within this class can provoke apoptotic responses through mitochondrial pathways and influence cell cycle regulation by affecting cyclin-dependent kinases (CDKs). This suggests a multifaceted approach to targeting cancer cells while sparing normal cells.

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